An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Core Properties and Scientific Insights
An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core properties of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest in medicinal chemistry. The content herein is structured to deliver not just data, but also the scientific rationale behind its synthesis, characterization, and potential applications, reflecting an approach rooted in expertise, trustworthiness, and authoritative scientific grounding.
Molecular Identity and Physicochemical Characteristics
N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide is a synthetic aromatic amide. Its structure, featuring a 4-fluorophenyl group linked via an amide bond to a 4-hydroxyphenylacetyl moiety, provides a scaffold with potential for diverse biological activities.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | N/A |
| CAS Number | 131179-72-1 | [1][2] |
| Molecular Formula | C₁₄H₁₂FNO₂ | [1][2] |
| Molecular Weight | 245.25 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 139 - 141 °C | [1] |
| Boiling Point (Predicted) | 488.1 ± 35.0 °C | N/A |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 9.85 ± 0.15 | N/A |
Synthesis and Mechanistic Considerations
The synthesis of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide is typically achieved through the formation of an amide bond between 4-hydroxyphenylacetic acid and 4-fluoroaniline. This transformation can be approached via several established synthetic routes, with the choice of method often depending on the desired scale, purity requirements, and the sensitivity of the starting materials.
Conceptual Synthetic Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of 4-fluoroaniline on an activated carboxyl group of 4-hydroxyphenylacetic acid.
Caption: General synthetic scheme for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide.
Recommended Synthetic Protocol: Carbodiimide-Mediated Coupling
A reliable and widely applicable method for this synthesis utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This approach offers mild reaction conditions and generally good yields.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 4-fluoroaniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate and the carbodiimide coupling agent, reducing the yield of the desired amide.
-
HOBt as an Additive: HOBt is employed to suppress side reactions, such as the formation of N-acylurea byproduct, and to minimize racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form a more reactive and stable activated ester.
-
Aqueous Work-up: The series of acidic and basic washes are designed to remove unreacted starting materials, the urea byproduct, and any remaining coupling agents.
Caption: Step-by-step workflow for the synthesis of the target molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | NH (Amide) |
| ~9.5 | Singlet | 1H | OH (Phenolic) |
| ~7.6 | Multiplet | 2H | Aromatic CH (ortho to NH) |
| ~7.1-7.3 | Multiplet | 4H | Aromatic CH (ortho to F and ortho to CH₂) |
| ~6.7 | Multiplet | 2H | Aromatic CH (ortho to OH) |
| ~3.5 | Singlet | 2H | CH₂ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic C-F |
| ~156 | Aromatic C-OH |
| ~136 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |
| ~130 | Aromatic CH (ortho to CH₂) |
| ~128 | Aromatic C-CH₂ |
| ~121 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to NH) |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~115 | Aromatic CH (ortho to OH) |
| ~42 | CH₂ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | O-H | Stretching |
| ~3250 | N-H | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2950-2850 | C-H (Aliphatic) | Stretching |
| ~1660 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1600, ~1500, ~1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Phenolic) | Stretching |
| ~1220 | C-F | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
-
[M]⁺: m/z ≈ 245.09
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[M+H]⁺: m/z ≈ 246.09
Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl group and the methylene bridge.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative solubility profile can be inferred based on the molecule's structure.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | Predominantly non-polar aromatic structure with limited hydrogen bonding potential with water. |
| Methanol, Ethanol | Soluble | The polar hydroxyl and amide groups can engage in hydrogen bonding with protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A moderately polar organic solvent effective for dissolving many amides. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
Potential Applications in Drug Development
The structural motifs present in N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide are found in numerous biologically active compounds. This suggests that the molecule itself, or its derivatives, could be promising candidates for drug discovery and development.
Analgesic and Anti-inflammatory Activity
The acetanilide (N-phenylacetamide) core is a well-known pharmacophore for analgesic and antipyretic drugs, with paracetamol (N-(4-hydroxyphenyl)acetamide) being a prime example. Research into acetanilide derivatives continues to explore new agents with improved efficacy and reduced side effects, such as hepatotoxicity. The introduction of a fluorophenyl group in the target molecule could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a novel non-steroidal anti-inflammatory drug (NSAID) candidate. The analgesic and anti-inflammatory effects of many acetamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3]
Caption: Potential mechanism of action via COX enzyme inhibition.
Anticancer and Other Therapeutic Areas
Derivatives of phenylacetamide have been investigated for their potential as anticancer agents. For instance, some 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4] Furthermore, substituted acetamides have been explored as inhibitors of enzymes like butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease.[5] The specific combination of the 4-fluorophenyl and 4-hydroxyphenyl moieties in the target molecule provides a unique electronic and steric profile that could be explored for a range of therapeutic targets.
Safety and Handling
Based on available safety data for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Recommended Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide is a molecule with a rich chemical scaffold that holds significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis, predicted spectroscopic data for its characterization, and an exploration of its potential therapeutic applications based on the activities of structurally related compounds. As a Senior Application Scientist, I encourage researchers to use this information as a foundational resource for their own investigations into this promising compound and its derivatives.
References
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Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]
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Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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Kumar, A., et al. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. ProQuest. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11). [Link]
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73-78. [Link]
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